Tris(4-trifluoromethylphenyl)phosphine

Hydroformylation Heterogeneous catalysis Selectivity

Researchers seeking predictable selectivity in hydroformylation often encounter diformylation byproducts when using standard triarylphosphines like PPh₃. Tris(4-trifluoromethylphenyl)phosphine resolves this through its electron-deficient phosphorus center. Key differentiation: • Directs dicyclopentadiene hydroformylation to the monoformyl derivative, eliminating diformylation mixtures and downstream separation. • Enables homogeneous catalysis in supercritical CO₂ (0.470 mol L⁻¹ at 300 K/6.8 MPa), replacing organic solvents where non-fluorinated analogs are insoluble. • Functions as a privileged ligand for room-temperature P(III)-directed C-H alkylation via a ligand-acceleration mechanism.

Molecular Formula C21H12F9P
Molecular Weight 466.3 g/mol
CAS No. 13406-29-6
Cat. No. B088308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-trifluoromethylphenyl)phosphine
CAS13406-29-6
Molecular FormulaC21H12F9P
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C21H12F9P/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30/h1-12H
InChIKeyPXYCJKZSCDFXLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-trifluoromethylphenyl)phosphine Technical Baseline


Tris(4-trifluoromethylphenyl)phosphine (CAS 13406-29-6) is a strongly electron-deficient triarylphosphine ligand characterized by three para-trifluoromethyl substituents on its phenyl rings. The compound is a solid at ambient temperature with a reported melting point of 70–75 °C and a molecular weight of 466.3 g/mol [1]. Its pronounced electron-withdrawing character distinguishes it from unsubstituted triphenylphosphine and other alkyl- or alkoxy-substituted arylphosphines, making it a ligand of interest for transition-metal-catalyzed transformations where metal center electrophilicity must be modulated.

Electron-deficient ligand design: Para-CF₃ substituents create a strongly π-accepting triarylphosphine for transition-metal catalysis requiring modulated metal electrophilicity.
Selectivity-sensitive hydroformylation: Reported to direct monoformylation in dicyclopentadiene systems where unsubstituted PPh₃ yields diformylated products.
Supercritical CO₂ compatible: Enhanced CO₂-philicity supports homogeneous catalysis in scCO₂ media; reported solubility of 0.470 mol L⁻¹ at 300 K, 6.8 MPa.

Tris(4-trifluoromethylphenyl)phosphine: Substitution Risks


Substituting Tris(4-trifluoromethylphenyl)phosphine with other commercially available triarylphosphines—such as triphenylphosphine (PPh₃), tri-p-tolylphosphine, or even other fluorinated variants like tris(p-fluorophenyl)phosphine—carries quantifiable risk to reaction outcomes. The para-CF₃ substituents confer a substantially more electron-deficient phosphorus center, which alters metal–phosphorus bond strength, catalyst stability, and regioselectivity profiles in ways that are not linearly tunable by simple ligand exchange [1]. The differential selectivity in hydroformylation—where this ligand directs monoformylation versus diformylation compared to PPh₃ [2]—and its specific solubility profile in supercritical CO₂ [3] exemplify why generic substitution without validation can lead to divergent product distributions and process inefficiencies.

Tris(4-CF₃-phenyl)phosphine
vs
PPh₃ / Tri-p-tolylphosphine
Product selectivity may invert: mono- vs. di-formylated outcomes in hydroformylation are not interchangeable without validation.
para-CF₃ triarylphosphine
vs
Less fluorinated analogues
Solubility in supercritical CO₂ may drop significantly; non-fluorinated ligands show negligible solubility, limiting scCO₂ process compatibility.
Tris(4-CF₃-phenyl)phosphine
vs
meta-F or mixed fluorinated phosphines
Electronic and steric profile differences can shift catalyst stability and low-temperature reactivity; room-temperature C–H activation performance may not transfer.

Tris(4-trifluoromethylphenyl)phosphine: Selection Evidence


Dicyclopentadiene Hydroformylation Selectivity

In the hydroformylation of dicyclopentadiene using Co-Rh/Fe₃O₄ heterogeneous catalysts, ligand selection directly dictates the product outcome. The catalyst modified with Tris(4-trifluoromethylphenyl)phosphine was determined to be effective for monoformyltricyclodecanes production, whereas the same catalyst system modified with triphenylphosphine (PPh₃) or tri-p-tolylphosphine was effective for diformyltricyclodecanes production [1]. This divergent selectivity is attributed to differential Rh–phosphine interaction strengths, with the electron-deficient CF₃-substituted ligand yielding a weaker Rh–P interaction favorable for monoformylation kinetics [1].

Hydroformylation Selectivity
Head-to-head
Monoformyltricyclodecanes vs. diformyltricyclodecanes
Complete selectivity inversion relative to PPh₃ and tri-p-tolylphosphine under identical Co-Rh/Fe₃O₄ conditions.
Product distribution review required for target synthesis.
Hydroformylation Heterogeneous catalysis Selectivity

Supercritical CO₂ Solubility Advantage

In liquid and supercritical CO₂ media—a growing industrial platform for sustainable catalysis—Tris(4-trifluoromethylphenyl)phosphine exhibits substantially enhanced solubility compared to less fluorinated or unfluorinated triarylphosphine analogues. At 300 K and 6.8 MPa CO₂ pressure, the solubility of Tris(4-trifluoromethylphenyl)phosphine was reported as 0.470 mol L⁻¹ [1][2]. This value reflects the cumulative effect of the three para-CF₃ groups in promoting CO₂-philicity relative to ligands bearing fewer or no fluorine substituents [1].

scCO₂ Solubility
Method context
0.470 mol L⁻¹ at 300 K, 6.8 MPa
Supports homogeneous catalysis in scCO₂; non-fluorinated analogues show negligible solubility.
Quantitative comparator data not available in accessible source.
Green chemistry Supercritical CO₂ Solubility

Room-Temperature C–H Alkylation Enhancement

In Rh(I)-catalyzed P(III)-directed C–H bond alkylation of biarylphosphines, Tris(4-trifluoromethylphenyl)phosphine was identified as a privileged ligand that enables the reaction to proceed at room temperature [1]. Kinetic investigations demonstrated that this ligand significantly enhances overall processes including catalyst stability and regeneration, distinguishing it from ligands incapable of supporting room-temperature reactivity [1]. The reaction conditions assayed include the formation of a Rh–H intermediate, providing direct mechanistic evidence for an oxidative addition pathway facilitated by the electron-deficient phosphine [1].

C–H Alkylation Temp.
Class-level
Room temperature vs. elevated thermal conditions
Reported to enable Rh(I)-catalyzed P(III)-directed C–H alkylation through ligand-acceleration mechanism.
Ligand-specific performance; validate under target substrate scope.
C–H activation Rhodium catalysis Ligand acceleration

Diiron Dithiolate Complex Synthesis Comparison

In the synthesis of diiron toluene-3,4-dithiolate complexes via carbonyl substitution, Tris(4-trifluoromethylphenyl)phosphine and tris(3-fluorophenyl)phosphine were directly compared under identical reaction conditions. The target complex with Tris(4-trifluoromethylphenyl)phosphine was obtained in 80% isolated yield, whereas the corresponding complex with tris(3-fluorophenyl)phosphine was obtained in 90% isolated yield [1]. This 10 percentage point difference reflects the steric and electronic influence of the para-CF₃ versus meta-F substitution pattern on ligand substitution efficiency.

Diiron Complex Yield
Head-to-head
80% (CF₃) vs. 90% (3-F-phenyl)
Modest yield difference; selection should prioritize electronic properties over isolated yield.
Identical reaction conditions; steric/electronic origin.
Organometallic synthesis Diiron complexes Carbonyl substitution

1-Hexene Hydroformylation in scCO₂ vs. Toluene

In rhodium-catalyzed hydroformylation of 1-hexene, Tris(4-trifluoromethylphenyl)phosphine was evaluated alongside other fluorinated phosphine ligands including diphenyl(pentafluorophenyl)phosphine and bis(pentafluorophenyl)phenylphosphine at 333 K [1]. Tris(4-trifluoromethylphenyl)phosphine was identified as an effective ligand in scCO₂ media, with catalytic activities comparable to those observed in conventional toluene solvent [1]. The study further noted that the n/iso aldehyde product ratio did not vary substantially among the fluorinated phosphine ligands tested, indicating that ligand substitution within this class does not dramatically alter regioselectivity for this substrate [1].

1-Hexene Hydroformylation
Head-to-head
Comparable activity in scCO₂ and toluene; n/iso ratio unchanged across fluorinated ligands
Supports green solvent switch without catalytic productivity loss.
Regioselectivity not dramatically altered within fluorinated phosphine class.
Hydroformylation Supercritical CO₂ Rhodium catalysis

Cross-Coupling Reaction Compatibility

Commercial technical documentation from Sigma-Aldrich explicitly lists Tris(4-trifluoromethylphenyl)phosphine as suitable for a defined set of cross-coupling reaction types: Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . This vendor-defined reaction suitability provides a procurement baseline for identifying which coupling methodologies are supported by this ligand scaffold, though it does not provide quantitative performance metrics relative to other ligands for any given coupling.

Cross-Coupling Scope
Source review
Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, Suzuki-Miyaura
Vendor-listed reaction suitability provides procurement baseline.
Quantitative performance comparison not provided; validate under specific conditions.
Cross-coupling Buchwald-Hartwig Suzuki-Miyaura Sonogashira

Tris(4-trifluoromethylphenyl)phosphine: Application Scenarios


Monoformyltricyclodecane Synthesis via Hydroformylation

For industrial hydroformylation of dicyclopentadiene where the monoformyl derivative is the desired product, Tris(4-trifluoromethylphenyl)phosphine-modified Co-Rh/Fe₃O₄ catalysts provide a validated selectivity pathway. In direct comparative studies, this ligand directed product formation toward monoformyltricyclodecanes, whereas PPh₃ or tri-p-tolylphosphine under identical conditions yielded the diformylated product [1]. This selectivity divergence eliminates the need for downstream separation of mono- and di-formylated mixtures.

Supercritical CO₂ Homogeneous Catalysis

In processes utilizing supercritical CO₂ as a green solvent replacement for organic media, Tris(4-trifluoromethylphenyl)phosphine offers a quantifiable solubility advantage. At 300 K and 6.8 MPa CO₂, its solubility of 0.470 mol L⁻¹ [1] supports homogeneous catalysis in scCO₂—a condition under which non-fluorinated triarylphosphines exhibit negligible solubility. This property has been validated in rhodium-catalyzed hydroformylation of 1-hexene, where catalytic activity in scCO₂ was comparable to that in toluene [2].

Room-Temperature C–H Functionalization

For synthetic methodologies targeting P(III)-directed C–H bond alkylation of biarylphosphines, Tris(4-trifluoromethylphenyl)phosphine has been demonstrated to function as a privileged ligand enabling room-temperature reactivity through a ligand-acceleration mechanism [1]. Kinetic and NMR mechanistic studies confirm that the electron-deficient phosphine enhances catalyst stability and regeneration, enabling operation at ambient temperature rather than elevated thermal conditions [1].

Diiron Dithiolate Complexes for Proton Reduction

In the preparation of diiron dithiolate complexes with relevance to hydrogen evolution catalysis, Tris(4-trifluoromethylphenyl)phosphine undergoes clean carbonyl substitution to yield the phosphine-substituted complex in 80% isolated yield [1]. The resulting complex has been structurally characterized by single-crystal X-ray diffraction and shown to catalyze proton reduction to molecular H₂ in the presence of weak acid [1]. This application scenario is supported by a defined synthetic protocol with quantifiable yield.

Application
Selection Property
Validation Focus
Monoformyltricyclodecane synthesis
Selectivity-directing ligand
Product distribution (mono- vs. di-formylation)
Supercritical CO₂ homogeneous catalysis
CO₂-philicity and solubility
Catalytic activity in scCO₂ vs. conventional solvents
Room-temperature C–H functionalization
Ligand-accelerated reactivity
Reaction temperature threshold and substrate scope
Diiron dithiolate proton reduction models
Carbonyl substitution efficiency
Isolated yield and crystallographic identity

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